1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17591419
InChI: InChI=1S/C11H13NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3
SMILES:
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

CAS No.:

Cat. No.: VC17591419

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone -

Specification

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Standard InChI InChI=1S/C11H13NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3
Standard InChI Key QWNZBFWAQSPYIG-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(CCCN2)C=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone consists of a partially saturated quinoline backbone fused with an acetyl group at the 7-position. The tetrahydroquinoline core provides a bicyclic framework comprising a benzene ring fused to a piperidine-like ring, conferring both aromatic and aliphatic characteristics. The acetyl substituent introduces electron-withdrawing effects, influencing the compound's reactivity and interaction with biological targets .

Physicochemical Data

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
Purity (Industrial Grade)≥97%
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

The compound’s logP (octanol-water partition coefficient) is estimated at 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves cyclization of N-acyl-β-phenylethylamine derivatives using dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂). For example:

  • Cyclization: Heating N-acetyl-β-phenylethylamine with POCl₃ at 80–100°C yields the tetrahydroquinoline core.

  • Acetylation: Subsequent Friedel-Crafts acylation introduces the acetyl group at the 7-position.

Industrial Manufacturing

Industrial processes optimize yield and purity through continuous-flow reactors and catalytic systems. MolCore BioPharmatech reports large-scale production under ISO-certified conditions, achieving ≥97% purity via recrystallization from ethanol-water mixtures .

Chemical Reactivity and Derivatives

Functional Group Transformations

The acetyl group undergoes nucleophilic addition and condensation reactions, while the tetrahydroquinoline nitrogen participates in alkylation and acylation. Notable transformations include:

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol.

  • Oxidation: Potassium permanganate (KMnO₄) oxidizes the saturated ring to a quinoline derivative.

Pharmacologically Active Derivatives

Patent WO2012111021A2 discloses carbamate derivatives of 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone as acetylcholinesterase (AChE) inhibitors. For instance:

  • Compound 8c: l-Benzyl-1,2,3,4-tetrahydroquinolin-7-yl 2-fluorophenylcarbamate shows 85% AChE inhibition at 10 μM .

  • Compound lOh: l-(Prop-2-ynyl)-tetrahydroquinolin-7-yl diisopropylcarbamate exhibits IC₅₀ = 0.12 μM against human AChE .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The mechanism involves disruption of microbial cell membrane integrity via hydrophobic interactions with phospholipids.

Neuroprotective Applications

Carbamate derivatives enhance cholinergic transmission by inhibiting AChE, making them candidates for Alzheimer’s disease therapy. In vivo rodent models show improved cognitive performance at 5 mg/kg doses .

Pharmaceutical Formulations and Clinical Prospects

Drug Delivery Systems

Patent WO2012111021A2 describes oral tablets and injectable suspensions incorporating 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone derivatives. Excipients like microcrystalline cellulose and sodium starch glycolate ensure stability and controlled release .

Preclinical and Clinical Status

While the parent compound remains in preclinical evaluation, its carbamate analogs have completed Phase I trials with favorable safety profiles . Phase II studies targeting early-stage Alzheimer’s are ongoing (NCT04832520) .

Future Directions and Challenges

Structure-Activity Relationship (SAR) Optimization

Modifying the 1-position substituent (e.g., substituting benzyl with propargyl groups) enhances blood-brain barrier permeability and AChE affinity . Computational modeling predicts further gains with bulkier aryl groups .

Scalability and Cost-Effectiveness

Industrial synthesis requires cheaper catalysts (e.g., FeCl₃ instead of ZnCl₂) to reduce production costs . Continuous manufacturing platforms could cut processing time by 40% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator